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molecular formula C8H6BNO2 B8690264 1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-3-carbonitrile CAS No. 91783-81-2

1-Hydroxy-1,3-dihydro-2,1-benzoxaborole-3-carbonitrile

Cat. No. B8690264
M. Wt: 158.95 g/mol
InChI Key: BJNNBQATNNLVSS-UHFFFAOYSA-N
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Patent
US05880188

Procedure details

2-formyl phenyl boronic acid (1.0 parts, 0.007M) was added to an aqueous solution of sodium cyanide (0.35 parts) in water (20 ml) at 20° C. with stirring. After 15 mins the reactants were cooled to 5° C. and carefully neutralised to pH 5 with concentrated hydrochloric acid. The resultant white precipitate was filtered and recrystallised from water (25,ml). The product was dried over calcium chloride. Yield=0.29 parts (26% theory) mp=114°-5° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[B:9]([OH:11])[OH:10])=O.[C-:12]#[N:13].[Na+].Cl>O>[C:12]([CH:1]1[C:3]2[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=2[B:9]([OH:10])[O:11]1)#[N:13] |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)C1=C(C=CC=C1)B(O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[C-]#N.[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
5 °C
Stirring
Type
CUSTOM
Details
with stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resultant white precipitate was filtered
CUSTOM
Type
CUSTOM
Details
recrystallised from water (25,ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The product was dried over calcium chloride
CUSTOM
Type
CUSTOM
Details
Yield=0.29 parts (26% theory) mp=114°-5° C.

Outcomes

Product
Name
Type
Smiles
C(#N)C1OB(C2=C1C=CC=C2)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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